molecular formula C17H16BrNO5 B2561055 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 692283-74-2

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2561055
CAS No.: 692283-74-2
M. Wt: 394.221
InChI Key: OFAQMEVAILRBLR-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide (CAS: 692283-74-2) is a substituted phenoxy acetamide derivative characterized by a bromo, formyl, and methoxy group on the phenoxy ring and a 2-methoxyphenyl group attached to the acetamide nitrogen (Figure 1). Its molecular formula is C₁₇H₁₅BrNO₅, with a molecular weight of 394.22 g/mol .

Properties

IUPAC Name

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO5/c1-22-14-6-4-3-5-13(14)19-17(21)10-24-16-8-12(18)11(9-20)7-15(16)23-2/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAQMEVAILRBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C(=C2)Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a methoxyphenol derivative, followed by formylation to introduce the formyl group. The final step involves the acylation of the resulting intermediate with 2-methoxyphenylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Conversion to 2-(5-bromo-4-carboxy-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide.

    Reduction: Formation of 2-(5-bromo-4-hydroxymethyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide. Research indicates that derivatives of this compound can interfere with the mitotic machinery of cancer cells. For instance, a related compound demonstrated sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines, effectively disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes:

  • Formation of the Bromo-substituted Phenol : Utilizing bromination techniques to introduce the bromo group at the 5-position.
  • Acylation Reaction : The introduction of the acetamide group through acylation reactions involving amines.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Characterization methods include Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR), confirming the structure and purity of the synthesized compound .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal showcased that a series of bromo-substituted compounds exhibited significant antitumor activity against various cancer cell lines. Among these, derivatives with methoxy groups showed enhanced potency due to their ability to stabilize interactions with tubulin .

Case Study 2: Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship of similar compounds. It was found that variations in substituents on the aromatic rings significantly influenced biological activity. Compounds with multiple methoxy groups displayed improved solubility and bioavailability, enhancing their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide (Target) C₁₇H₁₅BrNO₅ 394.22 Br, CHO, 2-OCH₃ (phenoxy); 2-OCH₃ (N-aryl) Not reported Not reported
2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide C₁₈H₁₈BrNO₄ 392.24 Br, CHO, 2-OCH₃ (phenoxy); phenylethyl Not reported Not reported
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30) C₁₆H₂₂FNO₃ 295.35 F, butyryl (phenoxy); n-butyl 75 82
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide C₁₇H₁₃F₃N₂O₂S 366.06 2-OCH₃ (aryl); CF₃-benzothiazole Not reported 54
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ 324.19 Br (aryl); 2-OCH₃ (N-aryl) Not reported Not reported

Key Observations :

  • The formyl group in the target compound distinguishes it from most analogs, offering a reactive site for further functionalization (e.g., Schiff base formation) .
  • The dual methoxy groups (on both phenoxy and N-aryl rings) enhance electron-donating capacity compared to fluorinated or alkylated analogs like Compound 30 or benzothiazole derivatives .
  • Lower yields (e.g., 54% for benzothiazole derivatives ) suggest synthetic challenges in introducing bulky or electron-deficient substituents.

Pharmacological Activity

Anticancer Activity :

  • N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39) showed remarkable activity against HCT-1, SF268, and MCF-7 cancer cell lines (MTT assay) .
  • The formyl group in the target compound may enhance interactions with cellular targets (e.g., kinases or DNA) via hydrogen bonding or covalent modification.

Antimicrobial Activity :

Comparative Reactivity :

  • The bromo substituent in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for generating analogs, a feature absent in non-halogenated derivatives like Compound 30 .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) reduces reaction times but may compromise yields compared to conventional heating.
  • The target compound’s formyl group likely requires protection (e.g., acetal formation) during synthesis to prevent side reactions.

Biological Activity

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound with potential biological applications. Its structure includes a bromo group, a formyl group, and methoxy substituents, which may contribute to its reactivity and biological activity. This article summarizes its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₆BrNO₅
  • Molecular Weight : 394.221 g/mol
  • Density : 1.6 ± 0.1 g/cm³
  • Boiling Point : 483.3 ± 45.0 °C at 760 mmHg
  • Flash Point : 246.1 ± 28.7 °C

Synthesis

The synthesis of this compound typically involves:

  • Bromination of 4-formyl-2-methoxyphenol.
  • Acylation using chloroacetyl chloride to introduce the acetamide group.
  • Reaction conditions often include dichloromethane as a solvent and triethylamine as a base .

The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The presence of the bromo group allows for halogen bonding, influencing molecular recognition processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, N-substituted phenylacetamides have shown promising results against various bacterial strains . The specific activity of this compound against pathogens remains to be fully characterized but suggests potential for further exploration.

Anti-inflammatory Properties

The compound is also being investigated for anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of phenylacetamide derivatives:

  • In vitro Studies : A study evaluated the efficacy of various phenylacetamides in inhibiting enzymes related to inflammation, showing that modifications on the aromatic rings significantly affect their inhibitory potency .
  • Structure-Activity Relationship (SAR) : Research on related compounds demonstrated that the introduction of halogen atoms (like bromine) can enhance biological activity by increasing lipophilicity and improving binding interactions with target proteins .
  • Pharmacological Evaluation : In a series of tests, compounds with similar structures were found to exhibit IC50 values in the nanomolar range against specific biological targets, indicating strong potential for therapeutic applications .

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

Compound NameStructureNotable Activity
5-Bromo-4-formyl-2-methoxyphenolSimilar core structureAntimicrobial
N-(2-Methoxyphenyl)acetamideLacks bromo groupLower activity
N-(4-chlorophenyl)acetamideHalogenated variantEnhanced anti-inflammatory

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm) and confirm the acetamide backbone (amide proton at δ ~8–10 ppm) .
  • FTIR : Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for validating the bromo-formyl-methoxy substitution pattern .
  • UV-Vis and Fluorescence Spectroscopy : Used to study electronic transitions, particularly if the compound exhibits fluorogenic properties .

How can computational chemistry aid in predicting the reactivity or binding interactions of this acetamide derivative?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites (e.g., electrophilic formyl group) .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes) by simulating binding affinities, guided by the compound’s substituents (e.g., bromo for halogen bonding) .
  • Reaction Pathway Simulations : Quantum chemical calculations (e.g., using Gaussian) optimize synthetic routes and predict intermediates, reducing trial-and-error experimentation .

What strategies are effective in resolving contradictions in biological activity data reported across different studies?

Q. Advanced

  • Standardized Assay Conditions : Control variables like solvent (DMSO vs. aqueous buffers) and cell lines to minimize discrepancies .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing bromo with chloro) to isolate key pharmacophores .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to aggregate and statistically validate results from independent studies .

What are the critical considerations in selecting reaction solvents and bases for synthesizing such acetamide derivatives?

Q. Basic

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of phenolic oxygen .
  • Base Strength : Mild bases (K₂CO₃) avoid side reactions (e.g., hydrolysis of the formyl group) .
  • Temperature : Room temperature or mild heating (~50°C) balances reaction rate and stability of sensitive substituents (e.g., bromo) .

How can X-ray crystallography and DFT calculations complement each other in elucidating the compound’s electronic structure?

Q. Advanced

  • X-ray Data : Provides empirical bond lengths and angles, validating computational models .
  • DFT-Computed Electron Density Maps : Identify charge distribution (e.g., electron-withdrawing effects of the bromo group) and non-covalent interactions (e.g., π-π stacking) .
  • Synergistic Validation : Discrepancies between experimental and computational data highlight areas for model refinement (e.g., solvent effects in DFT) .

What purification techniques are recommended for isolating this compound, and how is purity assessed?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates closely related impurities .
  • Purity Assessment :
    • HPLC : Quantifies impurities (<1% for publication-grade compounds) .
    • Elemental Analysis : Validates molecular formula (e.g., C, H, N content) .

What role do the bromo and formyl substituents play in the compound’s potential as a pharmacophore in drug discovery?

Q. Advanced

  • Bromo Group : Enhances lipophilicity and participates in halogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
  • Formyl Group : Serves as a reactive handle for derivatization (e.g., Schiff base formation) or direct interaction with nucleophilic residues (e.g., cysteine thiols) .
  • Synergistic Effects : The electron-withdrawing bromo group polarizes the formyl moiety, increasing its electrophilicity and binding specificity .

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